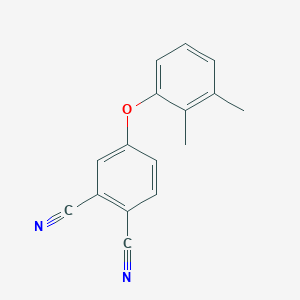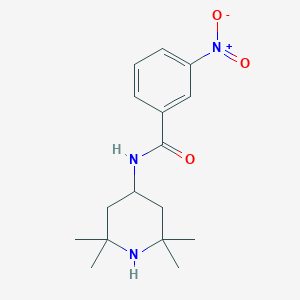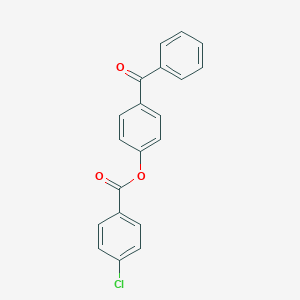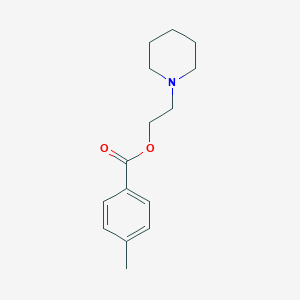![molecular formula C17H20N2O2S B378081 4,5-dimethyl-2-[(2-methylpropanoyl)amino]-N-phenylthiophene-3-carboxamide CAS No. 333359-03-8](/img/structure/B378081.png)
4,5-dimethyl-2-[(2-methylpropanoyl)amino]-N-phenylthiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-dimethyl-2-[(2-methylpropanoyl)amino]-N-phenylthiophene-3-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur, and various functional groups attached to it
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethyl-2-[(2-methylpropanoyl)amino]-N-phenylthiophene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of Functional Groups: The isobutyrylamino and phenyl groups are introduced through nucleophilic substitution reactions.
Final Assembly: The final step involves the coupling of the functionalized thiophene ring with the carboxamide group under specific reaction conditions, such as the use of a coupling reagent and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-dimethyl-2-[(2-methylpropanoyl)amino]-N-phenylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce amines.
Wissenschaftliche Forschungsanwendungen
4,5-dimethyl-2-[(2-methylpropanoyl)amino]-N-phenylthiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 4,5-dimethyl-2-[(2-methylpropanoyl)amino]-N-phenylthiophene-3-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-dimethyl-2-[(2-methylpropanoyl)amino]-N-phenylthiophene-3-carboxamide: shares structural similarities with other thiophene derivatives, such as 2-(isobutyrylamino)-4,5-dimethylthiophene and N-phenylthiophene-3-carboxamide.
Uniqueness
- The unique combination of functional groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
333359-03-8 |
|---|---|
Molekularformel |
C17H20N2O2S |
Molekulargewicht |
316.4g/mol |
IUPAC-Name |
4,5-dimethyl-2-(2-methylpropanoylamino)-N-phenylthiophene-3-carboxamide |
InChI |
InChI=1S/C17H20N2O2S/c1-10(2)15(20)19-17-14(11(3)12(4)22-17)16(21)18-13-8-6-5-7-9-13/h5-10H,1-4H3,(H,18,21)(H,19,20) |
InChI-Schlüssel |
BBONRUMFZAZRGU-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)NC2=CC=CC=C2)NC(=O)C(C)C)C |
Kanonische SMILES |
CC1=C(SC(=C1C(=O)NC2=CC=CC=C2)NC(=O)C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B377998.png)
![4-[(2,3-dimethoxyphenyl)(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B378000.png)
![N-(4-{[2-(1-naphthoyl)hydrazino]carbonyl}phenyl)-1-naphthamide](/img/structure/B378001.png)
![N-(2-{4-[6-(1-naphthoylamino)-1H-benzimidazol-2-yl]phenyl}-1H-benzimidazol-6-yl)-1-naphthamide](/img/structure/B378002.png)
![2,4-dichloro-N-[2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(4-morpholinylcarbonyl)vinyl]benzamide](/img/structure/B378003.png)
![3-Phenyl-1-oxa-2-azaspiro[4.5]dec-2-en-4-one](/img/structure/B378005.png)
![2-Bromo-4-[1-(3-bromo-4-methoxyphenyl)-2,2-dichloroethyl]-1-methoxybenzene](/img/structure/B378006.png)
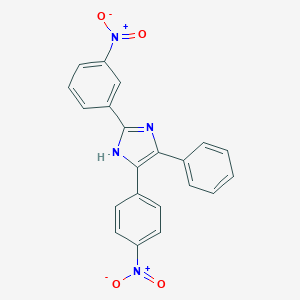
![4-{4-nitrophenyl}-5-[4-(4-{4-nitrophenyl}-2-phenyl-1H-imidazol-5-yl)phenyl]-2-phenyl-1H-imidazole](/img/structure/B378008.png)
![N-{2-(4-bromophenyl)-1-[(4-chloroanilino)carbonyl]vinyl}-2-furamide](/img/structure/B378016.png)
